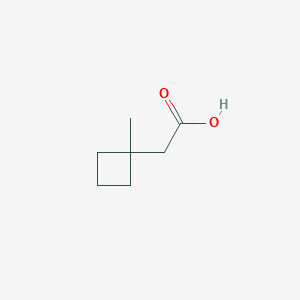

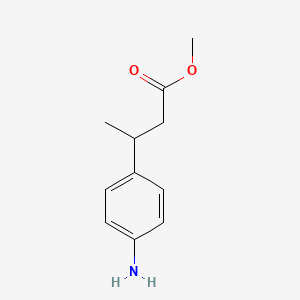

![molecular formula C18H18N2O4S B2499174 (E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide CAS No. 1259235-35-2](/img/structure/B2499174.png)

(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide, also known as MTX-211, is a novel compound that has been synthesized for scientific research purposes. This compound is a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of related heterocyclic compounds have shown significant antimicrobial properties against various bacterial and fungal species. These findings suggest that derivatives of the compound could be explored for their potential as antimicrobial agents, contributing to the development of new treatments for infectious diseases. For example, the study by Sarvaiya et al. (2019) demonstrates the antimicrobial efficacy of arylazopyrazole pyrimidone clubbed compounds, highlighting the relevance of sulfonamide derivatives in combating microbial pathogens (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition

Compounds similar to "(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide" have been studied for their enzyme inhibitory activities, particularly targeting enzymes like monoamine oxidase and phospholipase A2. These enzymes are involved in various physiological processes, and their inhibition can be beneficial for treating diseases related to their dysfunction. Research such as that by Oinuma et al. (1991) on membrane-bound phospholipase A2 inhibitors showcases the therapeutic potential of sulfonamide derivatives in reducing myocardial infarction size, suggesting a potential application of the compound in cardiovascular research (Oinuma et al., 1991).

Chemical Synthesis Methodologies

The compound and its derivatives could also play a crucial role in the development of new synthetic methodologies, serving as key intermediates or catalysts in organic synthesis. Studies like the one by Kimura et al. (1997) on the synthesis of 4-ethenylidene-2-oxazolidinones highlight the utility of oxazolidinone derivatives in creating complex molecules, which can have applications in pharmaceuticals, agrochemicals, and materials science (Kimura, Wakamiya, Horino, & Tamaru, 1997).

properties

IUPAC Name |

(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-14-6-8-15(9-7-14)10-13-25(22,23)19-16-4-2-3-5-17(16)20-11-12-24-18(20)21/h2-10,13,19H,11-12H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPPGVRFDKDNOF-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2N3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2N3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)

![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2499092.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2499097.png)

![benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2499101.png)

![7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2499104.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2499108.png)

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone](/img/structure/B2499113.png)